
Dipraglurant
Overview
Description
Dipraglurant (ADX48621) is a selective metabotropic glutamate receptor subtype 5 (mGluR5) negative allosteric modulator (NAM) developed by Addex Therapeutics. It targets excessive glutamate activity in the basal ganglia, implicated in Parkinson’s disease (PD) motor symptoms, levodopa-induced dyskinesia (LID), and non-motor symptoms (NMS) like anxiety and depression . This compound is orally bioavailable, rapidly crosses the blood-brain barrier, and exhibits dose-dependent efficacy in preclinical and clinical models. In phase IIa trials, it demonstrated significant reductions in LID severity (measured via modified Abnormal Involuntary Movement Scale, mAIMS) without worsening parkinsonism, alongside a favorable safety profile .
Preparation Methods
The synthesis of dipraglurant involves several steps, starting from commercially available starting materialsSpecific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Dipraglurant undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Scientific Research Applications
Parkinson’s Disease and Levodopa-Induced Dyskinesia (PD-LID)
Dipraglurant has been primarily studied for its efficacy in treating levodopa-induced dyskinesia associated with Parkinson's disease.
- Clinical Trials : A Phase IIa clinical trial demonstrated significant efficacy in reducing dyskinesia severity. Patients receiving doses of 50 mg and 100 mg showed a statistically significant reduction in the modified Abnormal Involuntary Movement Scale (mAIMS) scores, indicating a decrease in dyskinesia symptoms .
Key Findings
- Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported.
- Efficacy :
- Day 1: 20% reduction at 50 mg (p = 0.04)
- Day 14: 32% reduction at 100 mg (p = 0.04)
Dose (mg) | Day | mAIMS Reduction (%) | p-value |
---|---|---|---|
50 | 1 | 20 | 0.04 |
100 | 14 | 32 | 0.04 |
Non-Motor Symptoms of Parkinson's Disease
Recent studies have indicated that this compound may also alleviate non-motor symptoms such as anxiety and depression, which are prevalent among Parkinson’s patients .
- Animal Models : In rodent models, this compound demonstrated:
- Anxiolytic effects in the Vogel conflict test.
- Antidepressant effects in the forced swim test.
Symptom Type | Test Used | Effect Observed |
---|---|---|
Anxiety | Vogel Test | Increased punished licks |
Depression | Forced Swim Test | Decreased immobility time |
Other Potential Applications
This compound is being explored for several other conditions:
- Blepharospasm : Under development for this condition with promising preliminary results .
- Post-Stroke Recovery : Investigated for its potential to aid recovery following strokes.
- Traumatic Brain Injury : Potential applications in managing symptoms related to TBI.
- Dystonia and Other Psychiatric Disorders : Research indicates possible effectiveness in treating various forms of dystonia and conditions such as treatment-resistant depression and obsessive-compulsive disorder .
Case Study: Phase IIa Trial for PD-LID
In a double-blind placebo-controlled trial involving 76 patients, this compound was administered over four weeks with dose escalation from 50 mg to 100 mg. The study successfully demonstrated:
Mechanism of Action
Dipraglurant exerts its effects by negatively modulating the mGluR5 receptor. This modulation reduces abnormal glutamate signaling, which is implicated in various neurological disorders. By inhibiting mGluR5, this compound helps to restore normal synaptic plasticity and reduce symptoms such as dyskinesia and involuntary muscle contractions .
Comparison with Similar Compounds
Dipraglurant belongs to the mGluR5 NAM class, which includes compounds like mavoglurant (AFQ056), MTEP, fenobam, and VU0409106. Below is a detailed comparison:
Molecular and Pharmacological Profiles
Key Insights :
- This compound and mavoglurant share structural similarities (disubstituted alkynes), but this compound’s higher functional affinity in iCa2+ mobilization assays (7× higher than binding estimates) suggests superior target engagement .
- MTEP, while potent preclinically, lacks clinical development for LID.
Clinical Efficacy in LID
Key Insights :
- This compound’s early mAIMS reduction (Day 1) and sustained effects over 28 days (mean benefit: -2.08, p<0.001) distinguish it from mavoglurant, which showed transient OFF-time benefits .
- Unlike mavoglurant, this compound improved "ON-time without dyskinesia" by +2.3 hours/week .
Key Insights :
- This compound’s AE profile mirrors placebo in nervous system events (52% vs. 46%) , whereas mavoglurant faced tolerability issues.
Therapeutic Potential Beyond LID
Key Insights :
- This compound uniquely addresses PD comorbidities (e.g., anxiety, depression) without motor side effects, unlike benzodiazepines .
Biological Activity
Dipraglurant, also known as ADX48621, is a novel compound being developed primarily for the treatment of levodopa-induced dyskinesia (LID) associated with Parkinson's disease (PD). It functions as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a receptor implicated in various neurological disorders. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical studies, and potential applications in treating both motor and non-motor symptoms of Parkinson's disease.
This compound selectively inhibits mGluR5, which plays a critical role in modulating neurotransmission in the brain. By targeting this receptor, this compound aims to reduce excessive glutamate activity that contributes to dyskinesia and other symptoms associated with PD. The compound has shown promise in preclinical models, indicating its potential to alleviate LID without compromising the therapeutic effects of levodopa.
Phase IIa Clinical Trials
In a Phase IIa clinical trial involving 76 patients with moderate to severe LID, this compound demonstrated significant efficacy in reducing dyskinesia. Participants were randomized to receive either this compound or a placebo over a four-week period. The results indicated:
- Safety and Tolerability : The drug was well tolerated, with no major safety concerns reported. Common adverse events included dizziness and nausea, but these were not severe or dose-limiting .
- Efficacy : Statistically significant reductions in peak dose dyskinesia were observed:
- Day 1: 20% reduction at 50 mg (p = 0.04)
- Day 14: 32% reduction at 100 mg (p = 0.04)
These findings suggest that this compound effectively mitigates LID symptoms while maintaining safety profiles comparable to placebo.
Study Parameters | This compound (n=52) | Placebo (n=24) |
---|---|---|
Adverse Events (%) | 88.5 | 75 |
Significant Reduction in mAIMS | Day 1: p = 0.042 Day 14: p = 0.038 | Not applicable |
Preclinical Studies
Preclinical investigations have further elucidated the biological activity of this compound:
- Animal Models : In rodent models mimicking PD and its non-motor symptoms (NMS), this compound administration resulted in:
These studies underscore this compound's potential to address both motor and non-motor symptoms prevalent in PD patients.
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations achieved within one hour. A study reported a mean maximum concentration () of approximately at the highest dose of on Day 28 . The pharmacokinetic profile supports its use as a therapeutic agent for chronic conditions like PD.
Future Directions
Ongoing research aims to further explore this compound's efficacy across diverse patient populations and its long-term safety profile. There is also interest in its application for treating other movement disorders and psychiatric conditions associated with PD, such as anxiety and depression .
Q & A
Basic Research Questions
Q. What is the mechanism of action of dipraglurant as an mGlu5 negative allosteric modulator (NAM)?
this compound binds to the mGlu5 receptor’s allosteric site, inhibiting glutamate-induced signaling. Structural studies reveal interactions with 11 key residues in the receptor’s transmembrane domain, stabilizing an inactive conformation . Unlike disubstituted alkyne-class NAMs (e.g., mavoglurant), this compound’s short receptor residence time (<10 minutes) and fast dissociation rate (koff) distinguish its kinetic profile .
Q. How is receptor occupancy (RO) measured in preclinical and clinical studies of this compound?
RO is quantified using PET imaging and ex vivo radioligand displacement. For PET, scan timing must account for this compound’s short half-life (~1 hour in humans) to avoid overestimating RO due to rapid clearance. Ex vivo methods measure RO directly in brain homogenates, aligning exposure and RO measurements from the same sample to reduce variability .
Q. What were the primary outcomes and methodological limitations in Phase 2 trials for levodopa-induced dyskinesia (LID)?
The Phase 2 trial (NCT01336088) prioritized safety/tolerability (88.5% AE incidence vs. 75% placebo) and used the modified AIMS (mAIMS) for dyskinesia severity. While Day 1 showed significant mAIMS reduction (19.9% vs. 4.1% placebo), Day 28 lacked significance due to placebo response (21.5% vs. 31.4%). Diary data revealed increased "on-time without dyskinesia" (+2.3 hours/week 4), but small sample size (N=76) limited statistical power .
Advanced Research Questions
Q. How do experimental design factors contribute to variability in exposure-RO relationships?
Key factors include:
- Dose selection : Doses must span the full RO curve (e.g., 50–300 mg in humans) to capture saturation kinetics .
- Sampling timing : this compound’s short half-life necessitates precise alignment of plasma/brain sampling with PET scans to avoid RO overestimation .
- Replicates : Small replicates (n=2–5) in RO studies are acceptable when integrated into larger datasets (RO range: 12%–95%) .
Q. How can contradictory efficacy outcomes (e.g., Day 1 vs. Day 28) in this compound trials be reconciled?
The decline in statistical significance by Day 28 reflects placebo response amplification and potential tachyphylaxis. Methodological solutions include:
- Outcome measures : Combining clinician-rated global impressions (71.2% improvement vs. 49.9% placebo) with mAIMS to capture subjective/objective efficacy .
- Trial design : Phase 3 studies (N=200/group) use longer open-label extensions (3–6 months) to assess sustained effects and mitigate placebo noise .
Q. What methodological approaches resolve this compound’s affinity bias in functional assays?
this compound shows higher affinity in receptor internalization assays compared to Ca²⁺ mobilization, suggesting pathway-specific bias. This is characterized via:
- Operational modeling : Quantifies affinity (pKB) across IP1 accumulation, ERK1/2 phosphorylation, and internalization assays .
- Binding kinetics : Fast koff rates (<10 minutes) correlate with transient signaling modulation, unlike long-residence NAMs (e.g., basimglurant, >400 minutes) .
Q. How do this compound’s pharmacokinetic properties influence translational challenges?
- Plasma protein binding : 85%–90% bound in humans, requiring correction for unbound fraction in brain penetration studies .
- Cmax vs. AUC : At 100 mg TID, Cmax (1682.8 ng/mL) exceeds IC50 (21 nM), but short T½ (~1 hour) necessitates TID dosing to maintain therapeutic levels .
- Species differences : Rodent-to-human scaling uses brain-to-plasma ratios (Kp) and unbound fractions (fu) to predict clinical RO .
Q. What strategies address this compound’s signal transduction variability across cell types?
Discrepancies in HEK293 vs. neuronal assays are addressed by:
- Cell-type-specific assays : Cortical neuron models better replicate in vivo mGlu5 signaling than overexpression systems .
- Kinetic profiling : Short residence time requires frequent sampling in functional assays to capture transient effects .
Q. Methodological Tables
Table 1. Key Pharmacokinetic Parameters of this compound in Humans
Dose | Cmax (ng/mL) | AUC (ng·h/mL) | T½ (hours) |
---|---|---|---|
50 mg OD | 793.4 | 858.9 | 0.56 |
100 mg BID | 1682.8 | 1760.6 | 0.67 |
300 mg OD | 1521.0 | 2009.8 | 0.65 |
Table 2. Comparative Binding Kinetics of mGlu5 NAMs
Compound | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Residence Time (min) |
---|---|---|---|
This compound | 1.2×10⁵ | 0.011 | <10 |
Mavoglurant | 3.8×10⁴ | 0.0004 | >400 |
Basimglurant | 2.1×10⁴ | 0.0003 | >400 |
Properties
IUPAC Name |
6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMUJCJAWVHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90236230 | |
Record name | Dipraglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872363-17-2 | |
Record name | Dipraglurant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=872363-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipraglurant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872363172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipraglurant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12733 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dipraglurant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90236230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPRAGLURANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV8JZR21A1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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